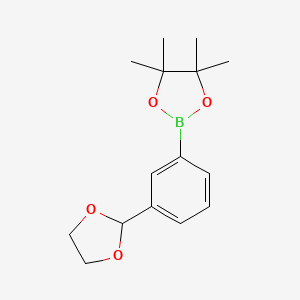
2-(3-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is an organic compound that contains a dioxolane ring and a dioxaborolane ring . Dioxolane is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . Dioxaborolane rings are commonly found in boronic esters, which are used in organic synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the dioxolane and dioxaborolane rings in separate steps. Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . The synthesis of dioxaborolane rings typically involves the reaction of boronic acids with diols .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms in the dioxolane and dioxaborolane rings, as well as the phenyl group and the tetramethyl group . The exact structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the dioxolane and dioxaborolane rings. Dioxolanes can undergo a variety of reactions, including acid-catalyzed ring opening . Dioxaborolane rings can react with amines to form boronic amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the dioxolane and dioxaborolane rings, as well as the phenyl and tetramethyl groups . These properties could include the compound’s solubility, boiling point, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Enhanced Brightness Emission-Tuned Nanoparticles : This compound was used in the synthesis of heterodifunctional polyfluorenes, leading to the creation of nanoparticles with high fluorescence emission. These nanoparticles, due to their stable and bright fluorescence, have potential applications in bioimaging and sensing technologies (Fischer, Baier, & Mecking, 2013).
Synthesis of Ortho-Modified Derivatives : The compound was synthesized as part of a study on derivatives that show inhibitory activity against serine proteases, indicating potential applications in therapeutic and medicinal chemistry (Spencer et al., 2002).
Synthesis and Molecular Structure Analysis : The compound was prepared and characterized by X-ray diffraction studies, contributing to a better understanding of its molecular structure and potential interactions in chemical processes (Coombs et al., 2006).
Density Functional Theory (DFT) Studies : DFT was used to analyze the molecular structures of similar compounds, providing insights into their physicochemical properties and potential applications in materials science (Huang et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[3-(1,3-dioxolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11(10-12)13-17-8-9-18-13/h5-7,10,13H,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIZIDROXRZRQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746274 |
Source


|
| Record name | 2-[3-(1,3-Dioxolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1257648-34-2 |
Source


|
| Record name | 2-[3-(1,3-Dioxolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B582131.png)
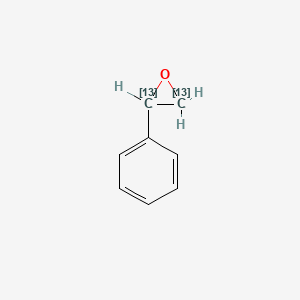

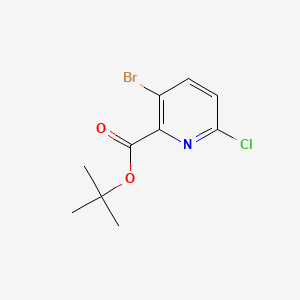
![5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B582135.png)

![Ethyl (5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B582142.png)

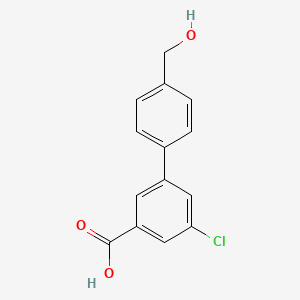
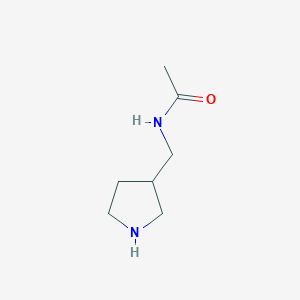
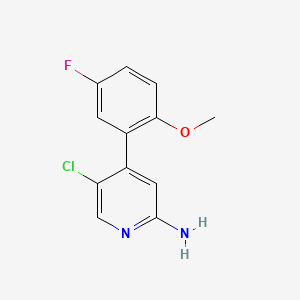
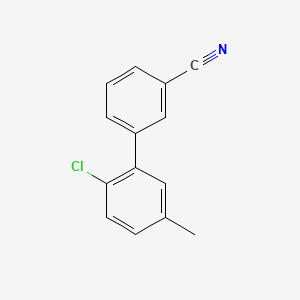

![3-Bromo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B582153.png)